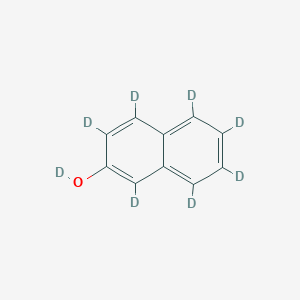2-Naphthol-D8
CAS No.: 78832-61-8
Cat. No.: VC3100208
Molecular Formula: C10H8O
Molecular Weight: 152.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78832-61-8 |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 152.22 g/mol |
| IUPAC Name | 1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene |
| Standard InChI | InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD |
| Standard InChI Key | JWAZRIHNYRIHIV-GZORGGLCSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)O |
Introduction
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
2-Naphthol-D8 serves as an important tool in NMR spectroscopy, where it is predominantly used as a reference material and solvent for specific applications . The complete deuteration of all eight hydrogen positions provides significant advantages in NMR experiments:
-
Reduction of background signals that would otherwise arise from hydrogen atoms
-
Improved spectral resolution for complex structural analyses
-
Enhancement of signal-to-noise ratios for more accurate measurements
-
Facilitation of quantitative analysis through reduced signal interference
These properties make 2-Naphthol-D8 essential for obtaining high-resolution spectra for structural elucidation and quantitative analysis of organic compounds, particularly in research requiring precise measurements of related naphthalene derivatives .
Metabolic and Environmental Studies
One of the most significant applications of 2-Naphthol-D8 is in metabolic and environmental research, particularly in studies focusing on naphthalene exposure and metabolism. The parent compound, 2-Naphthol, is itself a metabolite of naphthalene, catalyzed by various cytochrome P450 (CYP) isozymes including CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2 .
In environmental and occupational exposure assessments, 2-Naphthol-D8 serves as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) methods. For example, researchers have used 2-Naphthol-D8 standards in conjunction with enzymatic deconjugation to assess the impact of naphthalene and carbon particle exposures . In these applications, samples are typically spiked with the deuterated standard before analysis, allowing for accurate quantification of the non-deuterated metabolite in biological samples.
The specific mass difference created by the eight deuterium atoms makes 2-Naphthol-D8 an ideal internal standard, as it behaves almost identically to 2-Naphthol in chromatographic separations while being easily distinguishable by mass spectrometry.
| Classification Element | Description |
|---|---|
| GHS Symbols | GHS07, GHS09 (based on parent compound) |
| Signal Word | Warning |
| Hazard Statements | H302 + H332-H400 |
| Precautionary Statements | P273 |
| Transport Classification | Non-hazardous for transport |
| Recommended PPE | Dust mask type N95, eyeshields, gloves |
These classifications indicate that 2-Naphthol-D8 is harmful if swallowed or inhaled, may cause irritation, and poses potential environmental hazards, particularly to aquatic organisms .
Analytical Methods Utilizing 2-Naphthol-D8
In analytical chemistry, 2-Naphthol-D8 is primarily used in mass spectrometry-based methods, where it serves as an internal standard for quantitative analysis. Several analytical approaches have been documented:
Gas Chromatography-Mass Spectrometry (GC-MS)
One documented method utilizes GC-MS with the following parameters:
-
Sample preparation: Samples spiked with 2-Naphthol-D8 standards, followed by enzymatic deconjugation
-
Column: J&W DB-5MS analytical column
-
Injection: 1 μL in splitless mode at 280°C
-
Carrier gas: Helium at 1.1 mL/min
-
Temperature program: Initial 75°C (1 min), increased at 15°C/min to 235°C (3 min), then increased at 25°C/min to 300°C (2 min)
-
Total run time: 19.27 minutes
-
Mass spectrometry mode: Multiple reaction monitoring (MRM) with electronic impact (EI) ionization
This method allows for the precise quantification of 2-Naphthol in biological samples by using 2-Naphthol-D8 as an internal standard to account for variations in extraction efficiency and instrument response.
Comparative Properties with Related Compounds
Understanding the relationship between 2-Naphthol-D8 and related compounds provides valuable context for its applications:
| Compound | CAS Number | Molecular Weight | Key Differences from 2-Naphthol-D8 |
|---|---|---|---|
| 2-Naphthol | 135-19-3 | 144.17 g/mol | Non-deuterated parent compound |
| Naphthalene-D8 | 1146-65-2 | 136.22 g/mol | Lacks hydroxyl group, fully deuterated naphthalene |
| 2-Naphthol-D7 | 78832-54-9 | 151.22 g/mol | Contains one hydrogen atom (likely on the hydroxyl group) |
| 1-Naphthol | 90-15-3 | 144.17 g/mol | Hydroxyl group at position 1 instead of position 2 |
The fully deuterated naphthalene compound (Naphthalene-D8) has slightly different physical properties compared to 2-Naphthol-D8, including a melting point of 80-82°C and a boiling point of 218°C . These differences highlight how the addition of a hydroxyl group affects the compound's properties.
2-Naphthol-D8 represents an important specialized chemical tool in modern analytical chemistry and biochemical research. Its applications as a reference standard in metabolic studies, NMR spectroscopy, and environmental analysis highlight its significance in scientific investigation. The unique properties conferred by deuteration—particularly the mass difference and reduced background in certain spectroscopic techniques—make it an invaluable compound for quantitative analysis.
Despite its specialized nature, 2-Naphthol-D8 is readily available from commercial suppliers specializing in isotopically labeled compounds, facilitating its use in research settings. Established safety protocols and handling guidelines ensure its responsible use in laboratory environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume